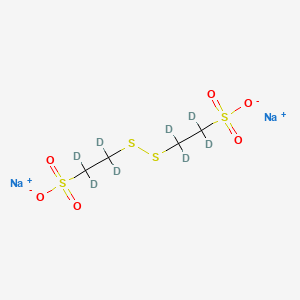

Dimesna-d8

Description

BenchChem offers high-quality Dimesna-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimesna-d8 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H8Na2O6S4 |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

disodium;1,1,2,2-tetradeuterio-2-[(1,1,2,2-tetradeuterio-2-sulfonatoethyl)disulfanyl]ethanesulfonate |

InChI |

InChI=1S/C4H10O6S4.2Na/c5-13(6,7)3-1-11-12-2-4-14(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2/i1D2,2D2,3D2,4D2;; |

InChI Key |

KQYGMURBTJPBPQ-VHGLFXLXSA-L |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])SSC([2H])([2H])C([2H])([2H])S(=O)(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C(CS(=O)(=O)[O-])SSCCS(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Dimesna-d8: A Technical Deep Dive into its Uroprotective Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimesna-d8, a deuterated isotopologue of dimesna, serves as a uroprotective agent, mitigating the toxic effects of chemotherapy agents like cyclophosphamide and ifosfamide on the urinary tract. Its mechanism of action is intrinsically linked to its role as a prodrug, being the inactive disulfide dimer of the active uroprotectant, mesna. This technical guide delineates the core mechanism of Dimesna-d8, focusing on its activation, pharmacokinetics, and interaction with toxic metabolites. It provides a comprehensive overview of the experimental data and methodologies crucial for understanding and evaluating its uroprotective efficacy.

Core Mechanism of Uroprotection

The uroprotective action of Dimesna-d8 is not direct but relies on its in vivo conversion to the active thiol compound, mesna. The process can be summarized in a key signaling pathway:

The Metabolic Fate of Dimesna-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimesna-d8 is the deuterated form of dimesna, the disulfide dimer of mesna.[1] Mesna is a critical uroprotective agent used to mitigate the risk of hemorrhagic cystitis in patients undergoing chemotherapy with agents like ifosfamide and cyclophosphamide.[2][3][4] These chemotherapeutic drugs produce a toxic metabolite, acrolein, which is harmful to the bladder lining.[2] Dimesna itself is inactive but serves as a prodrug that is reduced to the active thiol compound, mesna, which then neutralizes acrolein in the urinary tract.

Metabolic Pathways of Dimesna

The core of Dimesna's metabolism is its reduction to mesna. This conversion is essential for its uroprotective activity and occurs through both enzymatic and non-enzymatic mechanisms.

Reduction to Mesna

Dimesna is reduced to mesna primarily in the kidneys, which is advantageous as the active mesna is then readily available in the urinary system to detoxify acrolein. The liver also plays a role in this reduction. This reduction can occur via two main pathways:

-

Enzymatic Reduction: The thioredoxin system can enzymatically reduce Dimesna. Additionally, the glutaredoxin system can contribute to this process, albeit indirectly, through the reduction of glutathione disulfide that is formed during the initial non-enzymatic reduction of Dimesna.

-

Non-enzymatic Reduction: Dimesna can undergo a thiol-disulfide exchange with endogenous thiols like cysteine and glutathione. This non-enzymatic reaction is a crucial part of its mechanism.

The following diagram illustrates the central metabolic conversion of Dimesna to Mesna.

Caption: Metabolic Reduction of Dimesna to Mesna.

Systemic Distribution and Elimination

Following administration, Dimesna and mesna are distributed throughout the body. Mesna is rapidly oxidized to Dimesna in the plasma. The kidneys are the primary site for both the reduction of Dimesna and the excretion of both compounds. Renal transporters, including organic anion transporters (OAT1, OAT3, OAT4) and various efflux transporters (e.g., MRP1, MRP2, Pgp), play a significant role in the renal handling of Dimesna and mesna.

The workflow for the systemic processing of Dimesna is depicted below.

Caption: Systemic Workflow of Dimesna and Mesna.

Quantitative Data

The pharmacokinetics of mesna and dimesna have been studied in humans and rats. The following tables summarize key quantitative data from these studies.

Table 1: Pharmacokinetic Parameters of Mesna and Dimesna in Humans

| Parameter | Mesna | Dimesna | Reference |

| Half-life (t½) | 2.12 ± 1.61 hours | 1.29 ± 0.6 hours | |

| Volume of Distribution at Steady State (Vdss) | 1.09 ± 1.18 L/kg | - | |

| Total Clearance (Cl) | 0.755 ± 0.507 L/hr/kg | - | |

| Fraction Excreted in Urine (fu) | 0.361 ± 0.15 | 0.482 ± 0.25 | |

| Renal Clearance (ClR) | 0.244 ± 0.201 L/hr/kg | 0.157 ± 0.156 L/hr/kg | |

| Mean 24h Urinary Recovery (% of daily dose) - Day 1 | 23.8% | 45.2% | |

| Mean 24h Urinary Recovery (% of daily dose) - Day 5 | 21.2% | 39.8% |

Table 2: Dimesna Reduction in Isolated Perfused Rat Liver

| Parameter | Value | Reference |

| Dimesna Clearance | 0.20 ml/min/g liver | |

| Correlation of Dimesna Reduction to Perfused Concentration | r = 0.98 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used in the study of Dimesna metabolism.

In Vitro Dimesna Reduction in HeLa Cell Lysate

-

Objective: To demonstrate enzymatic and non-enzymatic reduction of Dimesna.

-

Method:

-

HeLa cells were lysed to prepare a cell lysate.

-

Dimesna was incubated with the HeLa cell lysate.

-

The production of mesna was measured over time.

-

To differentiate between enzymatic and non-enzymatic reduction, a control experiment was performed with protein-denatured lysate.

-

Mathematical modeling of thiol-disulfide exchange reactions was used to predict the non-enzymatic production of mesna.

-

-

Reference:

Isolated Perfused Rat Liver Model

-

Objective: To investigate the hepatic metabolism of Dimesna.

-

Method:

-

Livers were isolated from female Sprague Dawley rats.

-

The isolated livers were perfused with a protein-free buffered solution containing Dimesna at various concentrations.

-

Both single-pass and recirculating perfusion experiments were conducted.

-

Concentrations of mesna and Dimesna in the effluent perfusate were measured using specific chromatographic procedures.

-

-

Reference:

In Vitro Transporter Studies

-

Objective: To identify renal transporters involved in the disposition of mesna and Dimesna.

-

Method:

-

In vitro screens of uptake and efflux transporters were conducted.

-

Saturable uptake was assessed using cells expressing renal organic anion transporters (OAT1, OAT3, OAT4).

-

The role of efflux transporters (BCRP, MATE1, MRP1, MRP2, MRP4, MRP5, and Pgp) was evaluated by measuring their impact on Dimesna accumulation in cells.

-

-

Reference:

The following diagram outlines the general workflow for in vitro transporter screening.

Caption: Workflow for In Vitro Transporter Screening.

Conclusion and Future Directions

The metabolic fate of Dimesna is well-characterized, with its reduction to the active uroprotectant mesna being the central event. This process occurs both enzymatically and non-enzymatically, primarily within the kidneys. While direct metabolic studies on Dimesna-d8 are lacking, its metabolism is expected to mirror that of Dimesna. However, the presence of deuterium could potentially alter the rate of metabolism, which warrants further investigation. Future studies should focus on directly comparing the pharmacokinetics and metabolic profiles of Dimesna and Dimesna-d8 to elucidate the impact of deuteration. Such studies would be invaluable for optimizing the clinical use of this important chemoprotective agent.

References

Synthesis and Purification of Deuterated Dimesna: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Dimesna (disodium 2,2'-dithiobis(ethanesulfonate)), a molecule of significant interest in pharmaceutical research. Deuterium-labeled compounds are critical tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for mass spectrometry and enabling the investigation of kinetic isotope effects. This document outlines a plausible synthetic pathway, detailed experimental protocols, purification strategies, and methods for analytical characterization.

Introduction

Dimesna is the disulfide dimer of Mesna (sodium 2-mercaptoethanesulfonate), a uroprotective agent used to mitigate the urotoxic effects of certain chemotherapeutic agents like cyclophosphamide and ifosfamide. In the body, Mesna is oxidized to Dimesna, which is then reduced back to the active thiol form in the kidneys, where it neutralizes toxic metabolites. The synthesis of deuterated Dimesna is crucial for advanced pharmacological studies.

Synthetic Strategy

The synthesis of deuterated Dimesna (Dimesna-d8) is most effectively achieved through a two-step process:

-

Synthesis of Deuterated Mesna (Mesna-d4): This involves the preparation of a deuterated ethanesulfonate precursor followed by thiolation.

-

Oxidative Dimerization: The resulting deuterated Mesna is then oxidized to form deuterated Dimesna.

This guide will focus on the synthesis of fully deuterated Dimesna on the ethyl chains (Dimesna-d8), which requires a deuterated starting material.

Signaling Pathway of Mesna/Dimesna Action

Caption: Metabolic pathway of Mesna and Dimesna.

Experimental Protocols

Synthesis of Deuterated Sodium 2-Chloroethanesulfonate (d4-CES)

This protocol describes the synthesis of the deuterated precursor, sodium 2-chloroethanesulfonate-d4.

Materials:

-

1,2-dichloroethane-d4 (DCE-d4)

-

Sodium sulfite (anhydrous)

-

Water (H₂O)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfite (1.0 eq) in a 1:1 mixture of water and ethanol.

-

Add 1,2-dichloroethane-d4 (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 24-48 hours. Monitor the reaction progress by ¹H NMR (disappearance of the DCE-d4 signal).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any unreacted sodium sulfite.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

The resulting aqueous solution contains the crude deuterated sodium 2-chloroethanesulfonate. This can be used directly in the next step or purified by recrystallization from a water/ethanol mixture.

Synthesis of Deuterated Mesna (Mesna-d4)

This protocol details the conversion of d4-CES to deuterated Mesna.

Materials:

-

Crude aqueous solution of sodium 2-chloroethanesulfonate-d4

-

Sodium hydrosulfide (NaSH)

-

Water (H₂O)

Procedure:

-

To the aqueous solution of crude d4-CES, add a solution of sodium hydrosulfide (1.5 eq) in water dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be monitored by ¹H NMR (disappearance of the d4-CES signal and appearance of the Mesna-d4 signal).

-

Upon completion, the resulting aqueous solution contains deuterated Mesna.

Synthesis of Deuterated Dimesna (Dimesna-d8)

This protocol describes the oxidative dimerization of deuterated Mesna.

Materials:

-

Aqueous solution of deuterated Mesna

-

Hydrogen peroxide (30% solution) or Iodine (I₂)

-

Water (H₂O)

Procedure:

-

Cool the aqueous solution of deuterated Mesna to 0-5 °C in an ice bath.

-

Slowly add hydrogen peroxide (1.1 eq) dropwise to the stirred solution. Maintain the temperature below 10 °C. Alternatively, an aqueous solution of iodine can be used as the oxidizing agent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The reaction progress can be monitored by the disappearance of the thiol group, which can be tested with a suitable colorimetric indicator (e.g., Ellman's reagent).

-

The resulting aqueous solution contains crude deuterated Dimesna.

Synthesis Workflow

Caption: Synthetic route for deuterated Dimesna.

Purification of Deuterated Dimesna

Purification is a critical step to ensure the final product is free of impurities and suitable for its intended use. A multi-step purification strategy is recommended.

Recrystallization

-

Concentration: Concentrate the aqueous solution of crude deuterated Dimesna under reduced pressure to obtain a concentrated solution or a solid residue.

-

Solvent Selection: Dimesna is highly soluble in water and sparingly soluble in alcohols. A mixture of water and ethanol or methanol is a suitable solvent system for recrystallization.

-

Procedure: Dissolve the crude product in a minimal amount of hot water. Slowly add ethanol or methanol until the solution becomes cloudy. Reheat the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

Ion-Exchange Chromatography

For higher purity, ion-exchange chromatography can be employed to remove any remaining ionic impurities.

-

Resin Selection: A strong anion exchange resin is suitable for binding the negatively charged Dimesna.

-

Procedure:

-

Equilibrate the column with a low concentration buffer (e.g., 10 mM ammonium bicarbonate).

-

Load the aqueous solution of partially purified Dimesna onto the column.

-

Wash the column with the equilibration buffer to remove unbound impurities.

-

Elute the bound Dimesna using a salt gradient (e.g., 0.1 M to 1 M ammonium bicarbonate).

-

Collect the fractions containing Dimesna and monitor by a suitable analytical technique (e.g., UV-Vis spectroscopy or conductivity).

-

-

Desalting: The collected fractions containing the purified Dimesna and the elution salt can be desalted by lyophilization (freeze-drying) if a volatile buffer like ammonium bicarbonate is used.

Purification Workflow

Caption: Purification strategy for deuterated Dimesna.

Data Presentation

Expected Yield and Purity

| Step | Product | Theoretical Yield (%) | Expected Purity (%) |

| 1 | Deuterated Sodium 2-Chloroethanesulfonate | 70-85 | >90 (crude) |

| 2 | Deuterated Mesna | 80-95 | >95 (in solution) |

| 3 | Deuterated Dimesna (Crude) | 90-98 | >85 |

| 4 | Recrystallized Dimesna-d8 | 60-75 (from crude) | >98 |

| 5 | Purified Dimesna-d8 (after IEX) | >90 (from recrystallized) | >99.5 |

Analytical Characterization Data

| Technique | Parameter | Expected Result for Dimesna-d8 |

| ¹H NMR | Chemical Shift (δ) | Absence of signals in the 2.5-3.5 ppm region corresponding to the ethylene protons. |

| ²H NMR | Chemical Shift (δ) | Presence of a broad signal in the 2.5-3.5 ppm region. |

| Mass Spec (ESI-) | m/z | [M-2Na]²⁻ expected at m/z ≈ 165.0 (calculated for C₄D₈H₂O₆S₄²⁻). Isotopic distribution will confirm deuterium incorporation. |

| Elemental Analysis | % Composition | Consistent with the calculated values for C₄D₈H₂Na₂O₆S₄. |

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of deuterated Dimesna. The described protocols are based on established chemical principles and can be adapted and optimized by researchers for their specific needs. The successful synthesis and purification of high-purity deuterated Dimesna will enable more precise and informative studies in drug development and metabolism, ultimately contributing to the advancement of pharmaceutical sciences.

Navigating the Stability and Storage of Dimesna-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Dimesna-d8, a deuterated analog of Dimesna. The information presented herein is crucial for maintaining the integrity of the compound in research and development settings. While specific stability data for Dimesna-d8 is limited, this guide synthesizes available information on Dimesna and its precursor, Mesna, to provide a robust framework for its handling and storage.

Core Concepts: Understanding Dimesna and its Deuterated Form

Dimesna, or 2,2'-dithiobisethanesulfonic acid disodium salt, is the disulfide dimer of Mesna.[1] In vivo, Dimesna is reduced to two molecules of Mesna, which then act as a uroprotective agent, detoxifying urotoxic metabolites of certain chemotherapeutic agents like ifosfamide and cyclophosphamide.[1][2] Dimesna-d8 is a stable isotope-labeled version of Dimesna, where eight hydrogen atoms have been replaced with deuterium. This labeling is instrumental in pharmacokinetic and metabolic studies, allowing researchers to trace and quantify the compound and its metabolites.[3][4]

Recommended Storage Conditions

To ensure the long-term stability of Dimesna-d8, specific storage conditions are recommended by suppliers. These conditions are summarized in the table below. Adherence to these guidelines is critical to prevent degradation and maintain the chemical purity of the compound.

| Storage Duration | Temperature | Atmosphere | Additional Notes | Source |

| Long-term | -20°C | Inert Atmosphere Recommended | Hygroscopic | |

| Short-term | Room Temperature or 2-8°C | - | For maximum recovery, centrifuge the vial before opening. |

Table 1: Recommended Storage Conditions for Dimesna-d8

Stability Profile and Degradation Pathway

Mesna is known to be unstable in the presence of oxygen, readily undergoing auto-oxidation to form Dimesna. This conversion is a critical factor to consider during the handling and storage of any Mesna-containing solutions. One study investigating the stability of Mesna in an injection formulation at 37°C demonstrated a significant decrease in Mesna concentration over 14 days, with a corresponding increase in Dimesna concentration. This highlights the inherent stability of the disulfide bond in Dimesna under these conditions, as it is the product of degradation.

The degradation of Mesna to Dimesna is a straightforward oxidation process, as illustrated in the following diagram:

While this pathway describes the formation of Dimesna, information regarding the further degradation of Dimesna or Dimesna-d8 is scarce. It is reasonable to infer that as a disulfide, Dimesna-d8 possesses greater stability than its thiol precursor, Mesna. However, factors such as pH, temperature, and the presence of reducing or oxidizing agents could potentially impact its long-term stability.

Analytical Methodologies for Stability Assessment

The stability of Mesna and its conversion to Dimesna have been successfully monitored using advanced analytical techniques. These methods are directly applicable to the stability testing of Dimesna-d8.

A validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method has been effectively used to quantify both Mesna and Dimesna. Nuclear Magnetic Resonance (NMR) spectroscopy has also been employed to identify and confirm the presence of Dimesna as the degradation product of Mesna.

The general workflow for a stability study of Dimesna-d8, based on established protocols for Mesna, is outlined below:

Experimental Protocol Example: Stability of Mesna in Solution

The following protocol is adapted from a study on Mesna stability and can serve as a template for designing a stability study for Dimesna-d8.

1. Sample Preparation:

-

Prepare a solution of Dimesna-d8 at a known concentration (e.g., 20 mg/mL) in a relevant buffer or solvent system.

-

Dispense the solution into multiple vials to be sampled at different time points.

2. Incubation:

-

Incubate the vials at a controlled temperature (e.g., 37 ± 0.5°C).

-

Monitor physical characteristics such as color and precipitation at each time point.

3. Sample Analysis:

-

At predetermined intervals (e.g., Day 0, Day 4, Day 7, Day 14), withdraw an aliquot from a vial.

-

Perform quantitative analysis using a validated LC-MS/MS method to determine the concentration of Dimesna-d8.

-

Utilize NMR spectroscopy to identify any potential degradation products.

4. Data Analysis:

-

Plot the concentration of Dimesna-d8 as a function of time to determine the degradation kinetics.

-

Characterize the chemical structure of any observed degradation products.

Conclusion and Recommendations

The stability of Dimesna-d8 is a critical parameter for its effective use in research and development. Based on the available data, long-term storage at -20°C in an inert atmosphere is recommended to maintain its integrity. While Dimesna is the stable oxidation product of Mesna, suggesting a higher intrinsic stability, comprehensive stability studies on Dimesna-d8 under various conditions (e.g., different pH values, in the presence of excipients) are warranted to fully characterize its degradation profile. Researchers should employ robust analytical methods, such as LC-MS/MS and NMR, to monitor the stability of Dimesna-d8 in their specific applications. This proactive approach will ensure the accuracy and reliability of experimental results.

References

Dimesna-d8 vs. Dimesna: A Technical Guide to Structural Differences and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of Dimesna and its deuterated isotopologue, Dimesna-d8. The core focus is on the structural distinctions between the two molecules, supported by quantitative data and a plausible experimental protocol for the synthesis of the deuterated compound. Furthermore, this guide elucidates the critical biological pathway associated with Dimesna's mechanism of action as a uroprotective agent, presented through a clear signaling pathway diagram. This document is intended to be a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development, offering in-depth information for studies involving these compounds.

Introduction

Dimesna, the disulfide dimer of Mesna (sodium 2-mercaptoethanesulfonate), is a crucial adjunctive therapy used to mitigate the urotoxic effects of certain chemotherapeutic agents, such as ifosfamide and cyclophosphamide.[1][2] Its deuterated form, Dimesna-d8, serves as a valuable tool in pharmacokinetic and metabolic studies, allowing for precise tracking and quantification due to its distinct mass. This guide delves into the fundamental structural differences between Dimesna and Dimesna-d8, providing a comprehensive overview for research and development applications.

Structural Differences

The primary structural difference between Dimesna and Dimesna-d8 lies in the isotopic substitution of hydrogen atoms with deuterium atoms. In Dimesna-d8, all eight hydrogen atoms on the two ethanesulfonate backbones are replaced by deuterium.[3] This substitution occurs on the methylene groups of each 2-sulfoethyl moiety.

Dimesna Chemical Structure: Disodium 2,2'-dithiobis(ethanesulfonate) NaO3S-CH2-CH2-S-S-CH2-CH2-SO3Na

Dimesna-d8 Chemical Structure: Disodium 2,2'-dithiobis(ethane-1,1,2,2-d4-sulfonate) NaO3S-CD2-CD2-S-S-CD2-CD2-SO3Na

This isotopic labeling significantly increases the molecular weight of the compound without altering its fundamental chemical reactivity or biological activity.

Quantitative Data Summary

The isotopic substitution results in a measurable difference in the molecular properties of Dimesna-d8 compared to Dimesna. The key quantitative differences are summarized in the table below.

| Property | Dimesna | Dimesna-d8 | Data Source(s) |

| Molecular Formula | C₄H₈Na₂O₆S₄ | C₄D₈Na₂O₆S₄ | [4],[3] |

| Molecular Weight | 326.34 g/mol | 334.39 g/mol | , |

| Exact Mass | 325.8999 g/mol | 333.9503 g/mol |

Experimental Protocols

Synthesis of Dimesna-d8

Objective: To synthesize Dimesna-d8 via the deuteration of a suitable precursor followed by dimerization. A common route to Mesna, the precursor to Dimesna, involves the reaction of sodium sulfite with a haloethanesulfonate. Deuteration can be achieved by using a deuterated starting material or through H/D exchange reactions.

Materials:

-

Sodium 2-chloroethanesulfonate

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Sodium sulfite (Na₂SO₃)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

Methodology:

Step 1: Synthesis of Sodium 2-mercaptoethanesulfonate-d4 (Mesna-d4)

-

Deuteration of Precursor (Hypothetical): A potential route involves the synthesis of a deuterated haloethane precursor. Alternatively, a more direct approach could involve a base-catalyzed H/D exchange on a suitable precursor in D₂O. For the purpose of this protocol, we will outline a method starting from a commercially available deuterated building block if possible, or assume a prior synthesis of 2-chloroethane-1,1,2,2-d4-sulfonic acid sodium salt.

-

Thiolation: In a reaction vessel inerted with nitrogen, dissolve sodium sulfite in D₂O. Add sodium 2-chloroethane-1,1,2,2-d4-sulfonate to the solution. The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by techniques such as NMR or LC-MS to confirm the formation of sodium 2-mercaptoethanesulfonate-d4.

-

Purification: Upon completion, the reaction mixture is cooled, and the pH is adjusted. The product, Mesna-d4, can be precipitated by the addition of ethanol and collected by filtration. The precipitate is washed with ethanol and dried under vacuum.

Step 2: Oxidative Dimerization to Dimesna-d8

-

Oxidation: The synthesized Mesna-d4 is dissolved in an aqueous solution. The pH of the solution is adjusted to slightly alkaline (pH 8-9) using sodium hydroxide.

-

Dimerization: Air or a mild oxidizing agent (e.g., hydrogen peroxide) is slowly bubbled through the solution while stirring. The oxidation of the thiol groups leads to the formation of a disulfide bond, resulting in Dimesna-d8. The reaction is typically carried out at room temperature and monitored for the disappearance of the thiol precursor.

-

Isolation and Purification: The resulting Dimesna-d8 solution is concentrated under reduced pressure. The product is then precipitated by the addition of a suitable organic solvent like ethanol. The solid Dimesna-d8 is collected by filtration, washed with the precipitating solvent, and dried under vacuum.

Characterization: The final product should be characterized by:

-

Mass Spectrometry: To confirm the molecular weight of 334.39 g/mol and the isotopic enrichment.

-

NMR Spectroscopy (¹H and ¹³C): ¹H NMR should show the absence of signals corresponding to the methylene protons. ¹³C NMR will confirm the carbon skeleton.

-

FTIR Spectroscopy: To identify the characteristic functional groups.

Signaling Pathways and Biological Mechanisms

Dimesna itself is biologically inactive. Its therapeutic effect is realized after its in vivo reduction to two molecules of Mesna. Mesna then acts as a uroprotective agent by detoxifying acrolein, a urotoxic metabolite of cyclophosphamide and ifosfamide.

Dimesna Activation and Acrolein Detoxification

The following diagram illustrates the key steps in the biological activation of Dimesna and the subsequent detoxification of acrolein by Mesna.

Conclusion

Dimesna-d8 is a stable, isotopically labeled version of Dimesna, distinguished by the substitution of eight hydrogen atoms with deuterium. This structural modification, while not affecting its biological mode of action, provides a crucial tool for advanced pharmacokinetic and metabolic research. Understanding the precise structural differences and the biological pathways in which these molecules participate is essential for their effective application in drug development and clinical research. This guide provides a foundational resource for scientists and researchers working with Dimesna and its deuterated analogue.

References

In Vitro Biological Activity of Dimesna-d8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of Dimesna-d8. As a deuterated isotopologue of Dimesna (also known as BNP7787 or Tavocept), Dimesna-d8 is primarily utilized for analytical purposes, and its biological activity is considered identical to that of Dimesna. This document details the mechanisms of action, quantitative data from in vitro studies, and comprehensive experimental protocols for key assays.

Core Mechanisms of Action

Dimesna, the disulfide dimer of Mesna, exhibits a multifaceted in vitro biological profile. Its activities can be broadly categorized into two main areas: chemoprotection through its conversion to Mesna and direct modulation of cancer-related signaling pathways.

Chemoprotective and Cytoprotective Activities

Dimesna functions as a prodrug of Mesna, a uroprotective agent. In the renal system, Dimesna is reduced to its active monomer, Mesna. Mesna's free thiol group is crucial for detoxifying urotoxic and nephrotoxic metabolites of certain chemotherapy drugs, such as acrolein and 4-hydroxy-ifosfamide, which are byproducts of cyclophosphamide and ifosfamide metabolism. This detoxification occurs through the formation of stable, non-toxic compounds that are then excreted.[1][2]

Furthermore, Dimesna and its metabolites have been shown to inhibit the activity of gamma-glutamyl transpeptidase (GGT), an enzyme involved in the metabolism of glutathione and certain xenobiotics.[3][4] The inhibition of GGT by mesna-disulfide heteroconjugates, formed from Dimesna, is considered a key mechanism in mitigating cisplatin-induced nephrotoxicity.[3]

Modulation of Cancer-Related Signaling Pathways

In addition to its role in chemoprotection, Dimesna has been shown to directly interact with and modulate the activity of key proteins involved in cancer cell signaling. In vitro studies have demonstrated that Dimesna can inhibit the kinase activity of several receptor tyrosine kinases, including MET, Epidermal Growth Factor Receptor (EGFR), and ROS1. This inhibitory action is thought to occur through the covalent modification of cysteine residues within these proteins, leading to a disruption of their signaling cascades.

Quantitative In Vitro Data

The following tables summarize the available quantitative data on the in vitro biological activity of Dimesna and its metabolites.

Table 1: Inhibition of Receptor Tyrosine Kinase Activity by Dimesna

| Target Kinase | IC50 Value | ATP Concentration | Assay System | Reference |

| MET | ~100 µM | 10 µM | ADP-Glo Kinase Assay | |

| MET | ~200 µM | 100 µM | ADP-Glo Kinase Assay |

Note: The IC50 values for MET kinase inhibition by Dimesna were estimated from graphical data presented in patent literature.Quantitative data for the inhibition of EGFR and ROS1 kinase activity by Dimesna are not available in the public domain, although inhibitory effects have been described.

Table 2: Interaction of Dimesna with Renal Transporters

| Transporter | Interaction Type | Cell System | Quantitative Data | Reference |

| OAT1 | Uptake | In vitro screen | Saturable uptake observed | |

| OAT3 | Uptake | In vitro screen | Saturable uptake observed | |

| OAT4 | Uptake | In vitro screen | Saturable uptake observed | |

| BCRP | Efflux | In vitro screen | Significantly reduced accumulation | |

| MATE1 | Efflux | In vitro screen | Significantly reduced accumulation | |

| MRP1 | Efflux | In vitro screen | Significantly reduced accumulation | |

| MRP2 | Efflux | In vitro screen | Significantly reduced accumulation | |

| MRP4 | Efflux | In vitro screen | Significantly reduced accumulation | |

| MRP5 | Efflux | In vitro screen | Significantly reduced accumulation | |

| P-gp | Efflux | In vitro screen | Significantly reduced accumulation |

Table 3: In Vitro Cytotoxicity of Dimesna

| Cell Line | Assay Type | Results | Reference |

| Nasal Carcinoma | Sulforhodamine B (SRB) assay | No cytotoxicity observed | |

| LLC-PK1 (porcine kidney) | Thymidine/uridine incorporation | No protective effect against ifosfamide metabolites |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the biological activity of Dimesna.

MET Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is based on the methodology described in patent literature for determining the inhibitory effect of Dimesna on MET kinase activity.

Objective: To quantify the inhibition of MET kinase by Dimesna in a cell-free system.

Materials:

-

Recombinant human MET kinase

-

Poly(Glu, Tyr) 4:1 substrate

-

Dimesna-d8 (or Dimesna)

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well white, flat-bottom plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a stock solution of Dimesna-d8 in an appropriate solvent (e.g., water). Perform serial dilutions to obtain a range of concentrations to be tested.

-

Kinase Reaction Setup:

-

In a 96-well plate, add the following components in order:

-

Kinase buffer

-

Dimesna-d8 at various concentrations

-

MET kinase

-

Poly(Glu, Tyr) substrate

-

-

Include controls: no-enzyme control, no-inhibitor control.

-

-

Initiation of Reaction: Add ATP to each well to initiate the kinase reaction. The final concentration of ATP should be close to the K

mfor MET (e.g., 10 µM or 100 µM). -

Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each concentration of Dimesna-d8 relative to the no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Dimesna-d8 concentration and fitting the data to a four-parameter logistic curve.

In Vitro Renal Transporter Interaction Assay

This protocol provides a general framework for assessing the interaction of Dimesna-d8 with renal uptake transporters expressed in a cellular system.

Objective: To determine if Dimesna-d8 is a substrate of specific renal uptake transporters (e.g., OAT1, OAT3).

Materials:

-

HEK293 cells (or other suitable cell line) stably transfected with the transporter of interest (e.g., OAT1)

-

Wild-type (non-transfected) HEK293 cells

-

Dimesna-d8

-

Appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Known inhibitor of the transporter (e.g., probenecid for OATs)

-

24-well cell culture plates

-

LC-MS/MS for quantification of Dimesna-d8

Procedure:

-

Cell Seeding: Seed the transfected and wild-type cells into 24-well plates and grow to confluency.

-

Uptake Experiment:

-

Wash the cell monolayers with pre-warmed assay buffer.

-

Add the assay buffer containing Dimesna-d8 at a specific concentration to the cells.

-

To determine if the uptake is transporter-mediated, include wells with the transfected cells incubated with Dimesna-d8 in the presence of a known inhibitor.

-

Incubate the plates at 37°C for a short, defined period (e.g., 2-5 minutes) to measure the initial rate of uptake.

-

-

Termination of Uptake:

-

Rapidly aspirate the uptake solution.

-

Wash the cell monolayers multiple times with ice-cold assay buffer to remove any unbound Dimesna-d8.

-

-

Cell Lysis and Sample Preparation:

-

Lyse the cells using a suitable lysis buffer (e.g., methanol/water).

-

Collect the cell lysates and process them for LC-MS/MS analysis (e.g., protein precipitation, centrifugation).

-

-

Quantification: Quantify the intracellular concentration of Dimesna-d8 using a validated LC-MS/MS method.

-

Data Analysis:

-

Calculate the uptake of Dimesna-d8 in both wild-type and transfected cells.

-

Subtract the uptake in wild-type cells from that in transfected cells to determine the transporter-mediated uptake.

-

Compare the uptake in the presence and absence of the inhibitor to confirm the specificity of the interaction.

-

To determine kinetic parameters (K

mand Vmax), perform the uptake experiment with varying concentrations of Dimesna-d8 and fit the data to the Michaelis-Menten equation.

-

In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This protocol describes a method to assess the cytotoxic potential of Dimesna-d8 on a cancer cell line.

Objective: To determine if Dimesna-d8 exhibits cytotoxic effects on cancer cells in vitro.

Materials:

-

Cancer cell line of interest (e.g., A549 lung carcinoma)

-

Complete cell culture medium

-

Dimesna-d8

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance at 510 nm

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment:

-

Prepare serial dilutions of Dimesna-d8 in complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of Dimesna-d8.

-

Include a vehicle control (medium without Dimesna-d8) and a positive control for cytotoxicity (e.g., doxorubicin).

-

-

Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO

2. -

Cell Fixation:

-

Gently add ice-cold TCA to each well to fix the cells.

-

Incubate at 4°C for 60 minutes.

-

Wash the plates several times with water and allow them to air dry.

-

-

Staining:

-

Add SRB solution to each well and incubate at room temperature for 30 minutes.

-

Remove the SRB solution and quickly wash the plates with 1% acetic acid to remove unbound dye.

-

Allow the plates to air dry.

-

-

Dye Solubilization and Absorbance Measurement:

-

Add Tris base solution to each well to solubilize the protein-bound dye.

-

Shake the plates for 5 minutes.

-

Measure the absorbance at 510 nm using a microplate reader.

-

-

Data Analysis:

-

The absorbance is proportional to the total cellular protein, which reflects cell viability.

-

Calculate the percentage of cell growth inhibition for each concentration of Dimesna-d8 compared to the vehicle control.

-

If cytotoxicity is observed, an IC50 value can be determined.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the in vitro activity of Dimesna.

Caption: Dimesna's modulation of receptor tyrosine kinase signaling pathways.

Caption: Dimesna's chemoprotective mechanism of action in the kidney.

Caption: Experimental workflow for the in vitro cytotoxicity assay (SRB).

References

Dimesna: A Technical Guide to its Discovery, History, and Cytoprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimesna, the disulfide dimer of Mesna (sodium 2-mercaptoethanesulfonate), has emerged as a significant cytoprotective agent, primarily functioning as a targeted prodrug for its active thiol counterpart. This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of Dimesna. It details the pivotal preclinical and clinical investigations that have elucidated its role in mitigating the urotoxic and nephrotoxic effects of certain chemotherapeutic agents. Quantitative data from key studies are summarized in structured tables for comparative analysis. Furthermore, this guide furnishes detailed experimental protocols for essential in vitro and in vivo assays and presents diagrams of critical signaling pathways and experimental workflows using the DOT language to facilitate a comprehensive understanding of Dimesna's cytoprotective attributes.

Discovery and History

The development of Dimesna is intrinsically linked to the pioneering work on the uroprotective agent Mesna. In the early 1980s, Professor Norbert Brock and his colleagues at Asta-Werke in Germany were investigating methods to mitigate the severe urothelial toxicity, particularly hemorrhagic cystitis, associated with the oxazaphosphorine cytostatics cyclophosphamide and ifosfamide[1][2]. The toxic metabolite identified as responsible for this damage was acrolein[1].

Their research led to the development of Mesna, a thiol compound that effectively detoxifies acrolein in the urinary tract[1][2]. A crucial observation during the pharmacological studies of Mesna was its rapid oxidation in the bloodstream to its disulfide dimer, Dimesna (2,2'-dithio-bis-ethane sulfonate). Initially considered an inactive metabolite, further investigation by Brock and Stekar in 1982 revealed that Dimesna itself possessed uroprotective properties. They demonstrated that after administration, Dimesna is efficiently filtered by the glomeruli and subsequently reduced back to the active Mesna within the renal tubules and urinary tract. This discovery established Dimesna as a stable, inactive transport form of Mesna, effectively a prodrug that delivers the active cytoprotectant specifically to the site of potential toxicity. This targeted delivery mechanism minimizes systemic side effects while ensuring high concentrations of Mesna in the urine where it is needed to neutralize acrolein.

Subsequent research and development, particularly by companies like BioNumerik Pharmaceuticals under the designation BNP7787, further explored the potential of Dimesna as a nephroprotective and chemoprotective agent against toxicities induced by other chemotherapeutics, such as cisplatin and paclitaxel.

Mechanism of Action

Dimesna's cytoprotective action is a two-step process that relies on its unique pharmacokinetic profile and the specific physiological environment of the kidneys.

-

Systemic Inactivity and Renal Targeting: Following intravenous administration, Dimesna circulates in the bloodstream as a stable and pharmacologically inactive disulfide. Its high water solubility and anionic nature limit its distribution into tissues and favor its rapid renal excretion.

-

Renal Uptake and Reduction to Mesna: Dimesna is efficiently filtered by the glomerulus into the renal tubules. Here, it is actively taken up by renal tubular cells through organic anion transporters (OATs), specifically OAT1 and OAT3. Inside the renal cells, Dimesna undergoes reduction to two molecules of the active thiol, Mesna. This reduction is facilitated by intracellular glutathione (GSH) and potentially by enzymes of the thioredoxin and glutaredoxin systems.

-

Detoxification of Urotoxic Metabolites: The locally generated Mesna is then secreted into the tubular fluid and urine. In the urinary bladder, Mesna's free thiol group (-SH) acts as a nucleophile and reacts with the electrophilic α,β-unsaturated aldehyde, acrolein, a toxic metabolite of cyclophosphamide and ifosfamide. This Michael addition reaction forms a stable, non-toxic thioether conjugate that is safely excreted in the urine. This detoxification process prevents acrolein from damaging the urothelial lining and causing hemorrhagic cystitis.

Beyond its role in detoxifying acrolein, Dimesna (as BNP7787) has been investigated for its ability to protect against cisplatin-induced nephrotoxicity. The proposed mechanisms include the inactivation of toxic platinum species by the locally generated Mesna and the inhibition of gamma-glutamyl transpeptidase, an enzyme implicated in the renal toxification of cisplatin.

Quantitative Data

The following tables summarize key quantitative data from preclinical and clinical studies on Dimesna and Mesna.

Table 1: Pharmacokinetic Parameters of Dimesna and Mesna in Humans

| Parameter | Dimesna | Mesna | Study Population | Reference |

| Half-life (t½) | 1.29 ± 0.6 hours | 2.12 ± 1.61 hours (post-distributive) | Bone marrow transplant patients | |

| AUC Ratio (Mesna/Dimesna) | - | 1.21 ± 0.57 | Bone marrow transplant patients | |

| Renal Clearance (CLR) | 0.157 ± 0.156 L/hr/kg | 0.244 ± 0.201 L/hr/kg | Bone marrow transplant patients | |

| Fraction Excreted in Urine (fu) (20h) | 0.482 ± 0.25 | 0.361 ± 0.15 | Bone marrow transplant patients | |

| AUC Ratio (Mesna/BNP7787) | - | ~6.3% | Advanced NSCLC patients |

Table 2: Preclinical Uroprotective Efficacy of Mesna in Animal Models

| Animal Model | Chemotherapeutic Agent | Mesna Dose | Endpoint | Protective Effect | Reference |

| Rats | Cyclophosphamide (100 mg/kg i.p.) | 40-100 mg/kg i.p. (fractioned) | Histological assessment of bladder | Maximal uroprotective effect | |

| Rats | Cyclophosphamide (200 mg/kg i.p.) | 40 mg/kg i.p. (x3 doses) | Macroscopic and microscopic bladder scoring | Significant reduction in bladder damage | |

| Rats | Cyclophosphamide (150 mg/kg i.p.) | 150% of Cyclophosphamide dose (i.v.) | Histopathological evaluation of bladder | Significant reduction in hemorrhagic cystitis | |

| Guinea Pigs | Cyclophosphamide (68.1 mg/kg i.p.) | 21.5 mg/kg i.p. (x4 doses) | Histological scores and hematuria levels | Significant protection against cystitis |

Table 3: Clinical Trial Data for BNP7787 (Dimesna)

| Trial Identifier | Phase | Patient Population | Chemotherapy | BNP7787 Dose Range | Key Findings | Reference |

| NCT00003569 | I | Solid Tumors | Cisplatin and Paclitaxel | Dose-escalation | To determine MTD and side effects | |

| Published Results | I | Advanced NSCLC | Paclitaxel and Cisplatin | 4.1 - 41.0 g/m² | Recommended Phase II dose: 18.4 g/m². Mild toxicities observed. |

Experimental Protocols

In Vitro Cytoprotection Assay (LLC-PK1 Cells)

This protocol is adapted from studies investigating the protective effects of Mesna and Dimesna against chemotherapy-induced cytotoxicity in a renal tubular cell line.

Objective: To determine the ability of Dimesna and Mesna to protect LLC-PK1 renal epithelial cells from the toxic effects of chemotherapy metabolites.

Materials:

-

LLC-PK1 cells (porcine kidney epithelial cell line)

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum

-

Test compounds: Dimesna, Mesna

-

Toxic metabolites: 4-hydroperoxy-cyclophosphamide (4-OOH-CP), acrolein

-

[³H]-Thymidine and [³H]-Uridine

-

Scintillation fluid and counter

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture LLC-PK1 cells in a humidified incubator at 37°C and 5% CO₂.

-

Seeding: Seed cells into 96-well plates at a density that allows for logarithmic growth during the experiment.

-

Treatment: After cell adherence, replace the medium with fresh medium containing the toxic metabolite (e.g., 4-OOH-CP or acrolein) with or without varying concentrations of Dimesna or Mesna.

-

Incubation: Incubate the cells for a predetermined period (e.g., 24 hours).

-

Radiolabeling: Add [³H]-Thymidine or [³H]-Uridine to the wells to assess DNA and RNA synthesis, respectively. Incubate for a further 4-6 hours.

-

Harvesting: Harvest the cells onto glass fiber filters and wash to remove unincorporated radiolabel.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Express the results as a percentage of the control (untreated cells) and compare the protective effects of Dimesna and Mesna at different concentrations. A lack of reduction in thymidine or uridine incorporation in the presence of the toxicant and the test compound indicates cytoprotection.

In Vivo Uroprotection Assay (Rat Model)

This protocol is a generalized procedure based on various studies evaluating the uroprotective efficacy of Dimesna/Mesna in rats.

Objective: To assess the ability of Dimesna to prevent cyclophosphamide-induced hemorrhagic cystitis in rats.

Materials:

-

Male Wistar or Sprague-Dawley rats (150-250 g)

-

Cyclophosphamide

-

Dimesna

-

Saline solution

-

Anesthesia (e.g., ketamine/xylazine)

-

Formalin (10% buffered)

-

Evans blue dye (for vascular permeability assessment, optional)

-

Hemoglobin assay kit (optional)

Procedure:

-

Animal Acclimatization: Acclimatize rats to laboratory conditions for at least one week.

-

Grouping: Randomly assign rats to different groups (e.g., Control, Cyclophosphamide only, Cyclophosphamide + Dimesna).

-

Drug Administration:

-

Administer Dimesna (e.g., intraperitoneally or intravenously) at a predetermined dose and time before cyclophosphamide.

-

Induce hemorrhagic cystitis by administering a single intraperitoneal injection of cyclophosphamide (e.g., 150-200 mg/kg).

-

The control group receives saline.

-

-

Observation: Monitor the animals for signs of toxicity.

-

Euthanasia and Bladder Excision: At a specific time point after cyclophosphamide administration (e.g., 24 or 48 hours), euthanize the rats via an approved method. Carefully dissect and excise the urinary bladders.

-

Macroscopic and Microscopic Evaluation:

-

Macroscopic Scoring: Score the bladders for the presence and severity of edema and hemorrhage based on a predefined scale.

-

Bladder Wet Weight: Weigh the bladders to assess edema.

-

Histopathology: Fix the bladders in 10% formalin, process for paraffin embedding, section, and stain with hematoxylin and eosin (H&E). A pathologist, blinded to the treatment groups, should score the sections for urothelial damage, inflammation, hemorrhage, and edema.

-

-

Optional Assessments:

-

Vascular Permeability: Inject Evans blue dye intravenously before euthanasia and measure its extravasation into the bladder tissue.

-

Hemoglobin Content: Homogenize the bladder tissue and measure the hemoglobin content to quantify hemorrhage.

-

-

Data Analysis: Statistically compare the scores, bladder weights, and other quantitative measures between the different treatment groups. A significant reduction in these parameters in the Dimesna-treated group compared to the cyclophosphamide-only group indicates uroprotection.

Quantification of Dimesna and Mesna in Biological Samples (LC-MS/MS)

This protocol outlines a general method for the simultaneous quantification of Dimesna and its active metabolite Mesna in plasma and urine.

Objective: To accurately measure the concentrations of Dimesna and Mesna in biological matrices for pharmacokinetic studies.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

C18 analytical column

-

Mobile phase: e.g., a gradient of ammonium formate in water and acetonitrile

-

Internal standard (IS): a structurally similar compound

-

Plasma and urine samples

-

Protein precipitation agent (e.g., acetonitrile or methanol)

-

Reducing agent (for total Mesna measurement): e.g., sodium borohydride

-

Centrifuge

Procedure:

-

Sample Preparation (for Mesna):

-

Thaw plasma or urine samples on ice.

-

To an aliquot of the sample, add the internal standard.

-

Precipitate proteins by adding a cold organic solvent.

-

Vortex and centrifuge to pellet the proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

-

-

Sample Preparation (for total Mesna, i.e., Mesna + Dimesna):

-

To an aliquot of the sample, add a reducing agent (e.g., sodium borohydride) to convert Dimesna to Mesna.

-

Proceed with the protein precipitation and subsequent steps as described for Mesna.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto the LC-MS/MS system.

-

Separate the analytes using a suitable chromatographic gradient on the C18 column.

-

Detect and quantify Mesna and the internal standard using multiple reaction monitoring (MRM) in the mass spectrometer.

-

-

Quantification of Dimesna:

-

The concentration of Dimesna can be calculated by subtracting the concentration of Mesna (from the non-reduced sample) from the concentration of total Mesna (from the reduced sample) and accounting for the stoichiometry (1 mole of Dimesna yields 2 moles of Mesna).

-

-

Calibration and Quality Control:

-

Prepare calibration standards and quality control samples in the same biological matrix to ensure accuracy and precision of the assay.

-

Validate the method for linearity, accuracy, precision, and stability according to regulatory guidelines.

-

Visualizations

Signaling Pathways and Workflows

Caption: Mechanism of Dimesna activation and uroprotection.

Caption: In vivo uroprotection experimental workflow.

References

- 1. The development of mesna for the inhibition of urotoxic side effects of cyclophosphamide, ifosfamide, and other oxazaphosphorine cytostatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the urotoxicity of oxazaphosphorine cytostatics and its prevention--III. Profile of action of sodium 2-mercaptoethane sulfonate (mesna) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Dimesna: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimesna, the disulfide dimer of Mesna (sodium 2-mercaptoethanesulfonate), is a critical component in the supportive care of cancer patients undergoing treatment with oxazaphosphorine chemotherapeutic agents such as ifosfamide and cyclophosphamide. While Mesna is the active uroprotective agent, Dimesna plays a crucial role as its inactive circulating prodrug. This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of Dimesna, with a focus on its conversion to Mesna and its ultimate mechanism of action in preventing hemorrhagic cystitis. It is important to note that Dimesna-d8, a deuterated form of Dimesna, is not a therapeutic agent but rather a labeled internal standard used in bioanalytical assays to quantify Dimesna.

Pharmacokinetics

The pharmacokinetic profile of Dimesna is intrinsically linked to that of Mesna. Following administration, Mesna is rapidly oxidized in the bloodstream to its inactive disulfide form, Dimesna. Dimesna is then filtered by the glomeruli in the kidneys and subsequently reduced back to the active thiol compound, Mesna, in the renal tubules. This targeted reactivation in the urinary tract is central to its uroprotective efficacy.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for Dimesna and Mesna from studies in healthy volunteers and bone marrow transplant patients.

Table 1: Pharmacokinetic Parameters of Dimesna in Plasma

| Parameter | Healthy Volunteers (Single 800 mg IV Mesna Dose)[1] | Bone Marrow Transplant Patients (130 mg/kg Mesna as IV Bolus + Infusion)[2] |

| Half-life (t½) | 1.17 ± 0.32 h | 1.29 ± 0.6 h |

| Mean Residence Time (MRT) | - | 6.68 ± 1.05 h |

Table 2: Pharmacokinetic Parameters of Mesna in Plasma

| Parameter | Healthy Volunteers (Single 800 mg IV Mesna Dose)[1] | Bone Marrow Transplant Patients (130 mg/kg Mesna as IV Bolus + Infusion)[2] |

| Distribution Half-life (t½α) | - | 0.12 ± 0.15 h |

| Elimination Half-life (t½β) | 21.8 ± 3.1 min | 2.12 ± 1.61 h |

| Volume of Distribution (Vd) | - | Central (Vdc): 0.324 ± 0.336 L/kgSteady State (Vdss): 1.09 ± 1.18 L/kgPostdistributive (Vdβ): 2.09 ± 3.0 L/kg |

| Total Clearance (Cl) | 1.23 ± 0.31 L/kg/h | 0.755 ± 0.507 L/h/kg |

| Mean Residence Time (MRT) | - | 6.77 ± 0.72 h |

Table 3: Urinary Excretion of Dimesna and Mesna

| Parameter | Healthy Volunteers (Single 800 mg IV Mesna Dose)[1] | Bone Marrow Transplant Patients (130 mg/kg Mesna as IV Bolus + Infusion) |

| Fraction of Dose Excreted in Urine (fu) as Mesna (20h) | - | 0.361 ± 0.15 |

| Fraction of Dose Excreted in Urine (fu) as Dimesna (20h) | - | 0.482 ± 0.25 |

| Renal Clearance (ClR) of Mesna | 0.413 ± 0.136 L/kg/h (first 4h) | 0.244 ± 0.201 L/h/kg |

| Renal Clearance (ClR) of Dimesna | - | 0.157 ± 0.156 L/h/kg |

Experimental Protocols

Study in Bone Marrow Transplant Patients

-

Objective: To examine the pharmacokinetics of Mesna and Dimesna in patients undergoing bone marrow transplantation receiving Mesna for uroprotection.

-

Study Population: Patients undergoing bone marrow transplantation.

-

Dosing Regimen: A total dose of 130 mg/kg of Mesna was administered intravenously, with a 30 mg/kg bolus dose followed immediately by a 100 mg/kg infusion over 12 hours.

-

Sample Collection: Blood and urine samples were collected at various time intervals after administration.

-

Analytical Method: Plasma and urine concentrations of Mesna and Dimesna were determined using liquid chromatography with electrochemical detection. Dimesna was quantified after reduction to Mesna with sodium borohydride.

Study in Healthy Volunteers

-

Objective: To investigate the pharmacokinetics of intravenous and oral Mesna and its disulfide, Dimesna, in healthy subjects.

-

Study Population: Six healthy volunteers.

-

Dosing Regimen: A single intravenous dose of 800 mg of Mesna.

-

Sample Collection: Plasma and urine samples were collected.

-

Analytical Method: High-performance liquid chromatography (HPLC) with electrochemical detection was used to measure Mesna and Dimesna concentrations.

Pharmacodynamics

The primary pharmacodynamic effect of Dimesna is its contribution to the uroprotective action of Mesna. Dimesna itself is inactive; its pharmacodynamic activity is realized upon its reduction to Mesna in the kidneys.

Mechanism of Uroprotection

The urotoxic metabolites of ifosfamide and cyclophosphamide, primarily acrolein, accumulate in the bladder and cause damage to the urothelium, leading to hemorrhagic cystitis. Mesna, with its free thiol group, reacts with acrolein in the urine to form a stable, non-toxic thioether, which is then excreted.

Caption: Metabolic activation and uroprotective mechanism of Dimesna/Mesna.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of Dimesna and Mesna.

Caption: Workflow of a typical pharmacokinetic study for Dimesna/Mesna.

Conclusion

Dimesna serves as a stable, inactive prodrug that is efficiently converted to the active uroprotectant Mesna within the kidneys. This targeted delivery system ensures high concentrations of the active thiol compound in the urine where it is needed to neutralize the toxic metabolites of oxazaphosphorine chemotherapy, thereby minimizing systemic exposure and potential side effects. A thorough understanding of the pharmacokinetics and pharmacodynamics of Dimesna and Mesna is essential for optimizing dosing strategies and ensuring patient safety during cancer treatment.

References

Isotopic Labeling Effects on Dimesna Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dimesna: A Prodrug Approach to Uroprotection

Dimesna, or 2,2'-dithiobis(ethanesulfonate), is the inactive disulfide dimer of Mesna (sodium 2-mercaptoethanesulfonate).[1][2] It functions as a prodrug, undergoing in vivo reduction to release the active therapeutic agent, Mesna.[3][4] Mesna is a critical supportive care medication used to mitigate the urotoxic effects of certain chemotherapeutic agents, particularly ifosfamide and cyclophosphamide.[5] These anticancer drugs produce a highly reactive metabolite, acrolein, which accumulates in the bladder and can cause severe hemorrhagic cystitis.

The primary bioactivity of Dimesna is, therefore, intrinsically linked to its efficient conversion to Mesna. In the bloodstream, Mesna is rapidly oxidized to Dimesna. Upon reaching the kidneys, Dimesna is filtered and subsequently reduced back to the active thiol form, Mesna, which is then excreted into the bladder. In the bladder, the free thiol group of Mesna reacts with and neutralizes acrolein, preventing bladder toxicity.

Pharmacokinetics of Dimesna and Mesna

The clinical efficacy of Dimesna is dependent on the pharmacokinetics of both the parent drug and its active metabolite. The following table summarizes key pharmacokinetic parameters for Mesna and Dimesna from a study in patients undergoing bone marrow transplantation.

| Parameter | Mesna | Dimesna | Reference |

| Distributive Phase Half-Life (t½α) | 0.12 ± 0.15 hours | - | |

| Postdistributive Phase Half-Life (t½β) | 2.12 ± 1.61 hours | - | |

| Half-Life (t½) | - | 1.29 ± 0.6 hours | |

| Mean Residence Time (MRT) | 6.77 ± 0.72 hours | 6.68 ± 1.05 hours | |

| Volume of Distribution (Central, Vdc) | 0.324 ± 0.336 L/kg | - | |

| Volume of Distribution (Steady State, Vdss) | 1.09 ± 1.18 L/kg | - | |

| Total Clearance (Cl) | 0.755 ± 0.507 L/hr.kg | - | |

| Renal Clearance (ClR) | 0.244 ± 0.201 L/hr.kg | 0.157 ± 0.156 L/hr.kg | |

| Fraction Excreted in Urine (fu, 20 hours) | 0.361 ± 0.15 | 0.482 ± 0.25 | |

| AUC Ratio (Mesna/Dimesna) | 1.21 ± 0.57 | - |

Signaling Pathway and Mechanism of Action

The mechanism of Dimesna's action is a linear metabolic pathway culminating in the neutralization of a toxic metabolite. This can be visualized as follows:

Potential Effects of Isotopic Labeling on Dimesna Bioactivity

Isotopic labeling is a technique where one or more atoms in a molecule are replaced by their isotopes. This can involve stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes. While this technique is invaluable for mechanistic and pharmacokinetic studies, the introduction of heavier isotopes can sometimes alter the drug's biological activity, a phenomenon known as the kinetic isotope effect (KIE).

The Kinetic Isotope Effect (KIE)

The reduction of the disulfide bond in Dimesna to yield two molecules of Mesna is a critical step for its bioactivity. This reaction is enzymatic, likely involving thiol transferases and glutathione reductase. If atoms at or near the disulfide bond are replaced with heavier isotopes (e.g., ¹³C or ³⁴S), the bond's vibrational energy is lowered, and more energy may be required to break it. This could lead to a slower rate of reduction, potentially delaying the onset of Mesna's protective action or reducing its overall concentration in the bladder.

Altered Pharmacokinetics

Isotopic labeling can also influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, deuterium substitution for hydrogen at sites of metabolic oxidation can slow down metabolism, a strategy sometimes used to prolong a drug's half-life. While the primary metabolic pathway of Dimesna is reduction, other metabolic processes could be affected by isotopic substitution, potentially altering its pharmacokinetic parameters.

Analytical Advantages

A significant application of isotopic labeling is in quantitative bioanalysis. Isotopically labeled Dimesna can serve as an ideal internal standard for mass spectrometry-based assays to quantify the unlabeled drug in biological matrices. Because it has nearly identical chemical and physical properties to the analyte, it can account for variations in sample preparation and instrument response, leading to more accurate and precise measurements.

Proposed Experimental Protocols to Investigate Isotopic Labeling Effects

To systematically evaluate the impact of isotopic labeling on Dimesna's bioactivity, a series of in vitro and in vivo experiments are necessary.

Synthesis of Isotopically Labeled Dimesna

The first step is the chemical synthesis of Dimesna with isotopic labels at specific positions. For instance, labeling the carbon atoms adjacent to the sulfur atoms with ¹³C would be a logical starting point for investigating the KIE on the disulfide bond reduction.

In Vitro Metabolic Stability Assays

The relative rate of reduction of labeled versus unlabeled Dimesna can be compared using in vitro systems.

Protocol:

-

Incubate a known concentration of unlabeled Dimesna and isotopically labeled Dimesna separately with rat or human kidney homogenates (S9 fraction), which contain the relevant reductive enzymes.

-

The incubation mixture should be fortified with necessary cofactors such as NADPH.

-

Aliquots are taken at various time points and the reaction is quenched.

-

The concentrations of remaining Dimesna and the formed Mesna are quantified using a validated LC-MS/MS method.

-

The rates of disappearance of the parent compounds and the appearance of the metabolite are calculated and compared.

In Vivo Pharmacokinetic Studies

Animal models can be used to compare the ADME profiles of labeled and unlabeled Dimesna.

Protocol:

-

Administer equivalent doses of unlabeled and isotopically labeled Dimesna to two groups of rats.

-

Collect blood and urine samples at predetermined time points over 24 hours.

-

Process the plasma and urine samples to extract Dimesna and Mesna.

-

Quantify the concentrations of both analytes using LC-MS/MS.

-

Calculate and compare key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Cl, Vd) for both Dimesna and Mesna in the two groups.

Uroprotection Efficacy Studies

An animal model of chemotherapy-induced hemorrhagic cystitis is essential to determine if isotopic labeling affects the ultimate bioactivity of Dimesna.

Protocol:

-

Induce hemorrhagic cystitis in rats by administering cyclophosphamide or ifosfamide.

-

Treat different groups of animals with a vehicle, unlabeled Dimesna, or isotopically labeled Dimesna at various doses.

-

After a set period, euthanize the animals and collect their bladders.

-

Assess the degree of bladder injury through macroscopic examination (e.g., bleeding, edema) and histopathological analysis.

-

Compare the protective effects of the labeled and unlabeled Dimesna against the vehicle control.

Experimental Workflow Visualization

The following diagram illustrates a proposed workflow for investigating the effects of isotopic labeling on Dimesna bioactivity.

Conclusion

While Dimesna is a well-established prodrug for the uroprotectant Mesna, the effects of isotopic labeling on its bioactivity remain an unexplored area of research. Based on fundamental principles of chemical kinetics and drug metabolism, it is plausible that isotopic substitution, particularly at or near the disulfide bond, could influence its rate of activation and, consequently, its therapeutic efficacy. The experimental protocols and workflows outlined in this guide provide a systematic approach for researchers and drug development professionals to investigate these potential effects. Such studies would not only enhance our understanding of Dimesna's pharmacology but could also inform the development of novel, isotopically modified therapeutic agents with improved pharmacokinetic or pharmacodynamic properties. Furthermore, the synthesis of isotopically labeled Dimesna would provide an invaluable analytical tool for future preclinical and clinical studies.

References

Methodological & Application

Application Notes and Protocols for the Use of Dimesna-d8 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimesna, also known as BNP7787 or Tavocept, is a disulfide prodrug of mesna.[1] It is investigated for its uroprotective and nephroprotective effects during chemotherapy with agents like ifosfamide and cisplatin.[2][3] Accurate quantification of Dimesna in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as Dimesna-d8, is the gold standard for quantitative analysis by mass spectrometry, providing high accuracy and precision by correcting for matrix effects and variations in sample processing.[4]

Dimesna-d8 is a deuterated form of Dimesna and is an ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization.[5] This document provides detailed application notes and protocols for the use of Dimesna-d8 as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of Dimesna in biological samples.

Signaling and Metabolic Pathways

Dimesna's primary mechanism of action involves its in-vivo reduction to two molecules of mesna. Mesna, a thiol-containing compound, then acts as a detoxifying agent. In the context of chemotherapy, mesna's free thiol group can react with and neutralize urotoxic metabolites of cyclophosphamide and ifosfamide, such as acrolein, preventing hemorrhagic cystitis. It can also protect against nephrotoxicity induced by platinum-based agents like cisplatin. The metabolic conversion of Dimesna to its active form, mesna, is a critical step in its therapeutic effect.

Caption: Metabolic activation and detoxification pathway of Dimesna.

Experimental Workflow

The general workflow for the quantification of Dimesna in a biological matrix using Dimesna-d8 as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

References

- 1. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Dimesna | C4H8Na2O6S4 | CID 65625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. "Pharmacokinetics and Therapeutic Uses of Mesna" by Murray J. Cutler [ir.lib.uwo.ca]

- 4. New investigations into the stability of Mesna using LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]

Application Note & Protocol: In Vivo Tracking of Mesna Metabolism using Deuterated Mesna (Mesna-d4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesna (Sodium 2-mercaptoethanesulfonate) is a critical uroprotective agent used to mitigate the risk of hemorrhagic cystitis in patients undergoing chemotherapy with agents like ifosfamide and cyclophosphamide. Its efficacy lies in its ability to neutralize urotoxic metabolites, primarily acrolein, in the bladder. In the systemic circulation, Mesna is rapidly oxidized to its inactive disulfide metabolite, Dimesna.[1][2][3] This inactive form acts as a reservoir, which is then filtered by the kidneys and reduced back to the active free-thiol Mesna in the renal tubules, where it can exert its protective effects.[4][5]

Understanding the in vivo pharmacokinetics and metabolism of Mesna, specifically the dynamic conversion between Mesna and Dimesna, is crucial for optimizing dosing regimens and ensuring adequate uroprotection. The use of a stable isotope-labeled internal standard, such as deuterated Mesna (e.g., Mesna-d4), is the gold standard for quantitative bioanalysis. By administering a deuterated version of the drug, researchers can accurately differentiate between the exogenously administered drug and its metabolites from any endogenous compounds, and precisely quantify their concentrations in biological matrices. This application note provides a detailed protocol for utilizing Dimesna-d8 (the oxidized form of Mesna-d4) for tracking Mesna metabolism in vivo using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle

This protocol describes a method for the in vivo administration of deuterated Mesna (Mesna-d4) to a subject, followed by the collection of biological samples (plasma and urine) at various time points. The samples are then processed and analyzed using a validated LC-MS/MS method to simultaneously quantify the concentrations of both the parent drug (Mesna-d4) and its primary metabolite (Dimesna-d8), as well as their non-labeled counterparts if co-administered or present endogenously. The use of Dimesna-d8 as an internal standard for the quantification of Dimesna, and Mesna-d4 for Mesna, allows for highly accurate and precise measurements by correcting for variability in sample preparation and instrument response.

Metabolic Pathway of Mesna

The metabolism of Mesna is a reversible oxidation-reduction process. In the bloodstream, the free thiol groups of two Mesna molecules are oxidized to form a disulfide bond, creating the inactive metabolite Dimesna. This process is rapid and accounts for the majority of circulating Mesna. Upon reaching the kidneys, Dimesna is filtered and then actively transported into the renal tubular cells. Inside these cells, enzymatic reduction, primarily by glutathione reductase, cleaves the disulfide bond, regenerating two molecules of the active Mesna. This active Mesna is then secreted into the urine, where it can neutralize acrolein.

Experimental Workflow

The overall experimental workflow for tracking Mesna metabolism in vivo using deuterated Mesna is depicted below. This process involves the administration of the deuterated compound, collection of biological samples, sample preparation, and subsequent analysis by LC-MS/MS.

Protocols

In Vivo Administration and Sample Collection

-

Animal Model: Select an appropriate animal model (e.g., rats, mice) and obtain ethical approval for the study.

-

Dosing: Prepare a sterile solution of Mesna-d4 in a suitable vehicle (e.g., saline). Administer a single dose of Mesna-d4 intravenously (IV) or intraperitoneally (IP).

-

Sample Collection:

-

Blood: Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant (e.g., EDTA). Immediately place the tubes on ice.

-

Urine: House the animals in metabolic cages to allow for the collection of urine at specified intervals (e.g., 0-2, 2-4, 4-8, 8-24 hours).

-

-

Sample Processing:

-

Plasma: Centrifuge the blood samples at 4°C to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.

-

Urine: Measure the volume of the collected urine, and store aliquots at -80°C until analysis.

-

Sample Preparation for LC-MS/MS Analysis

-

Thawing: Thaw the plasma and urine samples on ice.

-

Internal Standard Spiking: To an aliquot of each plasma or urine sample, add a known concentration of the internal standards (Mesna and Dimesna, non-labeled or other stable isotope-labeled versions if quantifying endogenous levels).

-

Protein Precipitation (for plasma): Add 3 volumes of ice-cold acetonitrile to the plasma sample to precipitate proteins. Vortex for 1 minute and then centrifuge at high speed to pellet the precipitated proteins.

-